

Technical Guide: 2-Methyl-4-(trifluoromethyl)aniline (CAS: 67169-22-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethyl)aniline

Cat. No.: B1355347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique structural features—a nucleophilic amino group, a methyl substituent, and a strongly electron-withdrawing trifluoromethyl group—make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound highly sought after in medicinal chemistry and crop science.^[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the development of bioactive compounds.

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety data for **2-Methyl-4-(trifluoromethyl)aniline** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	67169-22-6	
Molecular Formula	C ₈ H ₈ F ₃ N	
Molecular Weight	175.15 g/mol	
Appearance	Solid	[2]
Purity	≥95%	[2]
InChI Key	PAXQXJDYVORMOO-UHFFFAOYSA-N	[2]
Storage Temperature	Room Temperature	[2]

Table 2: Safety and Hazard Information

Hazard Statement	Code	Description
Harmful if swallowed	H302	Indicates acute oral toxicity.
Causes skin irritation	H315	Can cause irritation upon skin contact.
Causes serious eye irritation	H319	Can cause significant eye irritation.
Signal Word	Warning	
GHS Pictogram	GHS07	

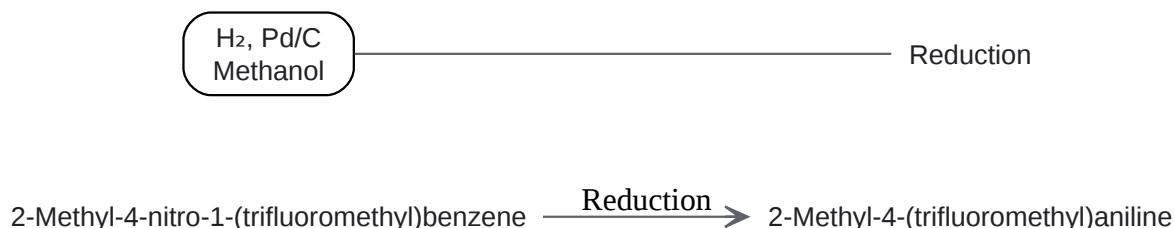
Note: For complete safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of 2-Methyl-4-(trifluoromethyl)aniline: A Detailed Experimental Protocol

The most common and industrially viable route for the synthesis of **2-Methyl-4-(trifluoromethyl)aniline** involves the reduction of its nitro precursor, 2-methyl-4-nitro-1-

(trifluoromethyl)benzene. Catalytic hydrogenation is a highly efficient and selective method for this transformation.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: General reaction scheme for the synthesis of **2-Methyl-4-(trifluoromethyl)aniline**.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene

This protocol describes the reduction of 2-methyl-4-nitro-1-(trifluoromethyl)benzene using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent.

Materials and Reagents:

- 2-Methyl-4-nitro-1-(trifluoromethyl)benzene (CAS: 1960-52-7)[3][4]
- 10% Palladium on carbon (Pd/C)
- Methanol (anhydrous)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

- Celite®

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Reflux condenser (for alternative transfer hydrogenation)
- Büchner funnel and filter paper
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a suitable round-bottom flask, dissolve 2-methyl-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous methanol.
- **Addition of Catalyst:** Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Hydrogenation:** Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced by hydrogen). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
- **Work-up:**

- Carefully vent the hydrogen from the reaction vessel and purge with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the organic layer under reduced pressure to obtain the crude **2-Methyl-4-(trifluoromethyl)aniline**.
 - If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

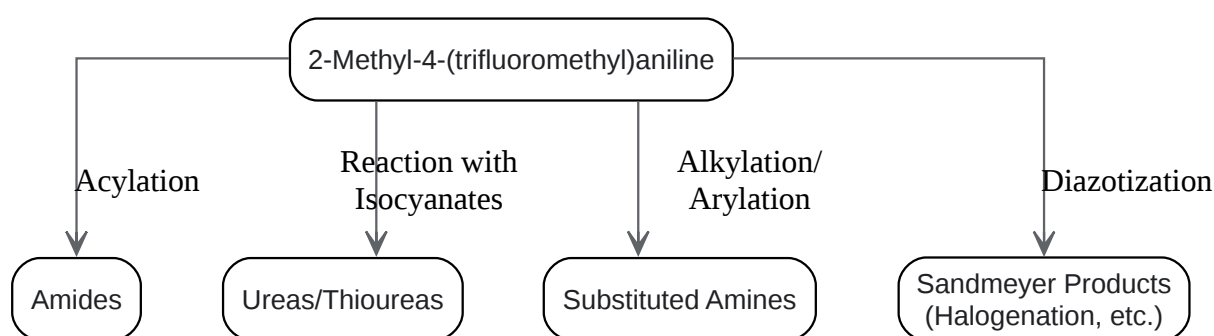
Applications in Drug Development and Agrochemicals

2-Methyl-4-(trifluoromethyl)aniline is not typically used as a final, active product. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with desired biological activities. The presence of the trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and pharmacokinetic profile of the final compound.^[1]

Role as a Synthetic Building Block

The primary amino group of **2-Methyl-4-(trifluoromethyl)aniline** is a key functional handle for a variety of chemical transformations, including:

- Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
- Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
- N-alkylation and N-arylation: Formation of secondary and tertiary amines.
- Diazotization: Conversion of the amino group to a diazonium salt, which can be subsequently replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.



[Click to download full resolution via product page](#)

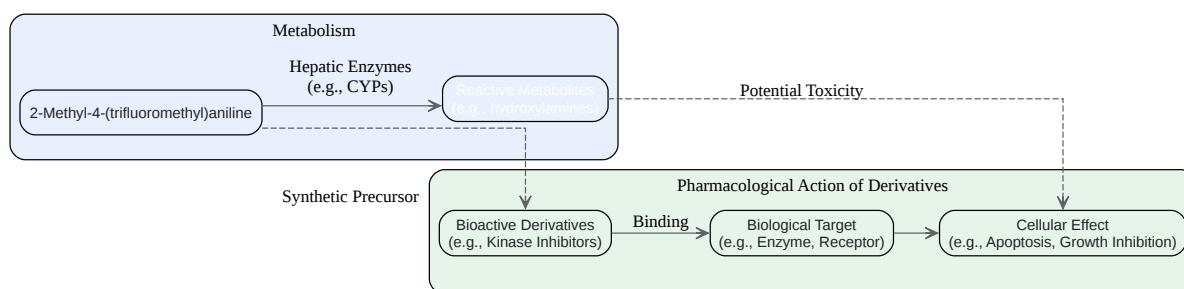
Figure 2: Synthetic transformations of **2-Methyl-4-(trifluoromethyl)aniline**.

Biological Activity and Signaling Pathways (Inferred)

As **2-Methyl-4-(trifluoromethyl)aniline** is primarily a synthetic intermediate, there is a lack of direct studies on its specific interactions with biological signaling pathways. However, the broader class of aniline derivatives and the more complex molecules synthesized from this compound provide insights into its potential biological relevance.

Aniline and its derivatives are known to be metabolized in the liver, potentially forming reactive intermediates that can lead to toxicity. For instance, aniline-induced methemoglobinemia is thought to be mediated by metabolites such as phenylhydroxylamine. While the metabolic fate of **2-Methyl-4-(trifluoromethyl)aniline** is not extensively studied, it is plausible that similar metabolic activation pathways could exist.

Furthermore, many drugs and agrochemicals derived from trifluoromethylanilines exert their effects by interacting with specific enzymes or receptors. For example, some kinase inhibitors used in cancer therapy incorporate a trifluoromethylaniline scaffold. The trifluoromethyl group often plays a crucial role in binding to the target protein. Therefore, while **2-Methyl-4-(trifluoromethyl)aniline** itself may not be a potent modulator of a specific pathway, it provides the essential structural motif for its derivatives to do so.



[Click to download full resolution via product page](#)

Figure 3: Inferred biological relevance of **2-Methyl-4-(trifluoromethyl)aniline**.

Conclusion

2-Methyl-4-(trifluoromethyl)aniline is a fundamentally important chemical intermediate for the synthesis of high-value products in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. The detailed synthetic protocol provided in this guide offers a practical approach for its preparation in a laboratory setting. While direct biological activity data for this compound is scarce, its structural contribution to a wide range of bioactive molecules underscores its significance in modern drug discovery and development. Further research into the metabolism and potential toxicological profile of this compound could provide a more complete understanding of its biological interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-4-(trifluoromethoxy)aniline | 86256-59-9 | Benchchem [benchchem.com]
- 2. 2-Methyl-4-(trifluoromethyl)aniline | 67169-22-6 [sigmaaldrich.com]
- 3. 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | 1960-52-7 [sigmaaldrich.com]
- 4. 2-Methyl-4-nitro-1-(trifluoromethyl)benzene - CAS:1960-52-7 - Abovchem [abovchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-Methyl-4-(trifluoromethyl)aniline (CAS: 67169-22-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355347#2-methyl-4-trifluoromethyl-aniline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com